3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
This compound (CAS: 2640886-60-6) is a pyridine derivative with a molecular formula of C₁₇H₂₃ClN₂O₃ and a molecular weight of 338.83 g/mol . Its structure features:
- A pyridine ring substituted at position 3 with a chlorine atom and at position 4 with a methoxy group.
- The methoxy group is further functionalized with a piperidin-4-ylmethyl moiety, which is acylated by a 2,3-dihydro-1,4-benzodioxine-2-carbonyl group.
This combination suggests applications in medicinal chemistry, particularly in targeting receptors requiring lipophilic and electron-rich motifs.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c21-15-11-22-8-5-16(15)25-12-14-6-9-23(10-7-14)20(24)19-13-26-17-3-1-2-4-18(17)27-19/h1-5,8,11,14,19H,6-7,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHELXSFWYYBERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine moiety. The presence of the benzodioxine structure enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many derivatives of piperidine and benzodioxine have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Compounds featuring piperidine moieties often display significant antibacterial activity against various pathogens.
- Enzyme Inhibition : The potential for inhibiting enzymes such as acetylcholinesterase (AChE) and urease has been noted in related compounds.
Anticancer Activity
A study evaluating the anticancer properties of benzodioxine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range (e.g., ) against MCF-7 breast cancer cells .
Antimicrobial Activity
In related studies, compounds with structural similarities to this pyridine derivative were tested for antibacterial efficacy. Results indicated moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values significantly lower than standard antibacterial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was highlighted in studies focusing on urease inhibition. Compounds containing piperidine structures were found to have strong inhibitory effects on urease, which is critical for treating conditions like urinary infections .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects.
- Enzyme Interaction : The ability to bind and inhibit key enzymes involved in metabolic pathways enhances their therapeutic potential.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Benzodioxine vs. Oxane : The benzodioxine analog’s aromaticity may enhance binding to serotonin or dopamine receptors compared to the oxane variant, which is more suited for hydrophobic pockets .
- Tetrazole vs. Pyridine-Methoxy : Tetrazole-containing analogs (e.g., 9o) could exhibit better metabolic stability but may face solubility challenges due to the thiophene moiety .
- Halogen Effects : Chloro-iodo pyridines () are pivotal in Suzuki-Miyaura couplings, whereas the target compound’s methoxy-piperidine chain limits such reactivity but improves bioavailability .
- Complex Aromatic Systems : Compounds like 12 and 13 () demonstrate that fused heterocycles improve target selectivity but increase synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
